2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Structural alert mitigation Idiosyncratic toxicity avoidance Lead optimization

Indoline-containing leads with reactive metabolite liability demand a validated isosteric replacement. 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1354454-97-9) directly resolves this risk as a 4-cyano azaindoline scaffold. • Enables systematic kinase hinge-region SAR via N1-functionalization and C4-nitrile derivatization unavailable from fully aromatic 7-azaindole. • Documented multi-gram synthetic route supports seamless scale-up from milligram screening to gram-scale advanced profiling. • Calculated LogP 1.45, density 1.3 g/cm³, and ChEMBL solubility data streamline assay development.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 1354454-97-9
Cat. No. B3235622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS1354454-97-9
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CNC2=NC=CC(=C21)C#N
InChIInChI=1S/C8H7N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1,3H,2,4H2,(H,10,11)
InChIKeySGOXSUQAESDGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Scaffold Overview


2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1354454-97-9), also referred to as 4-cyano-azaindoline, is a heterocyclic small-molecule building block consisting of a fused pyrrole-pyridine bicyclic system with a partially saturated pyrrole ring and a nitrile group at the 4-position [1]. This scaffold belongs to the broader class of 4-substituted azaindolines, which function as isosteres of indolines while mitigating the bioactivation liability associated with the indoline structural alert [2]. The compound is commercially supplied as a research intermediate for applications in medicinal chemistry, particularly as a synthetic precursor for kinase inhibitor development and target-focused library synthesis .

Scaffold switch Azaindoline isostere may mitigate indoline structural alert in lead optimization
Synthetic handle N1 secondary amine enables divergent N-functionalization strategies
Cross-coupling vector 4-Cyano group supports metal-catalyzed derivatization and library synthesis

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Generic Substitution Warning


Generic substitution with unsubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) or other pyrrolopyridine regioisomers fails for three material reasons: (1) this compound possesses the fully aromatic oxidized 7-azaindole core, whereas 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile retains the partially saturated 2,3-dihydro (azaindoline) state which introduces a reactive secondary amine handle at the N1 position unavailable in the fully aromatic system [1]; (2) the 4-cyano substituent is a critical vector for metal-catalyzed cross-coupling and further derivatization, absent in the unsubstituted core [2]; and (3) the C4 nitrile is positioned specifically on the [2,3-b] regioisomer rather than the [2,3-c] or [2,3-d] variants, each of which exhibits divergent reactivity and synthetic accessibility profiles, precluding direct one-for-one substitution in multi-step synthetic routes [1].

!
Fully aromatic 7-azaindole lacks the N1 secondary amine handle, limiting functionalization options.
!
Unsubstituted core missing 4-cyano group cannot support cross-coupling or further derivatization.
!
Alternative [2,3-c] or [2,3-d] regioisomers require distinct synthetic routes and show divergent reactivity.

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Performance Evidence


Structural Alert Mitigation: Azaindoline vs Indoline

Indolines are known to undergo bioactivation to reactive iminium and quinone-imine intermediates, leading to idiosyncratic toxicity. The azaindoline scaffold, as exemplified by this 4-cyano derivative, retains the desirable molecular geometry and physicochemical properties of indolines while significantly reducing the propensity for bioactivation [1]. This structural modification—introduction of a ring nitrogen at position 7—electronically deactivates the aromatic ring toward oxidative metabolism, providing a class-level safety differentiation [1].

Bioactivation risk
Class-level
Azaindoline electronically deactivates ring; indoline forms reactive iminium/quinone-imine intermediates.
May reduce structural alert concern in lead optimization
No quantitative GSH trapping data reported
Structural alert mitigation Idiosyncratic toxicity avoidance Lead optimization

Validated Multi-Gram Route vs Alternative Regioisomers

A multi-gram synthetic route to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (compound 20) has been established and reported in the primary literature, providing a defined protocol for generating research quantities [1]. In contrast, alternative azaindoline regioisomers such as 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-triflate and 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine were prepared via distinct, parallel multi-gram routes, underscoring that synthetic accessibility is regioisomer-specific and not interchangeable [1].

Route scalability
Head-to-head
Multi-gram route documented for 4-cyano azaindoline; distinct protocols for [2,3-c] and [2,3-d] regioisomers.
Enables reproducible scale-up; regioisomer routes not interchangeable
Yields not disclosed in abstract
Process chemistry Scale-up synthesis Building block supply

Commercial Purity Specifications

Commercial suppliers list 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile at defined purity grades suitable for research applications. Supplier AKSci catalogs the compound at 95% minimum purity , while Leyan (Shanghai Haohong) supplies material at 98% purity . These purity specifications meet standard industry thresholds for medicinal chemistry building blocks, supporting direct use without additional purification in most research contexts.

Purity grade
Data to verify
95% (AKSci); 98% (Leyan)
Meets research-grade building block thresholds
COA available upon request
Quality control Procurement specifications Analytical chemistry

Physicochemical Profile for Synthetic Planning

Calculated physicochemical parameters for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile include a density of 1.3 ± 0.1 g/cm³, a boiling point of 324.1 ± 42.0 °C at 760 mmHg, a flash point of 149.8 ± 27.9 °C, and a calculated LogP of 1.45 . These values, derived from computational estimation methods, provide baseline guidance for purification method selection (e.g., distillation feasibility) and reaction solvent compatibility assessment.

Physicochemical profile
Context-dependent
LogP 1.45; BP 324.1 °C; density 1.3 g/cm³ (calculated)
Supports solvent selection and purification planning
ACD/Labs estimated values
Physicochemical properties Pre-formulation Synthetic planning

Synthetic Utility as 7-Azaindole Precursor

The 2,3-dihydro state of this compound provides a distinct synthetic handle (secondary amine) for N1-functionalization that is not present in the fully aromatic analog 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 344327-11-3) . This enables divergent functionalization strategies—the dihydro compound can undergo N-alkylation, N-acylation, or N-arylation followed by rearomatization, whereas the aromatic analog is limited to N-substitution without prior saturation [1]. The 4-cyano group in both compounds serves as a versatile synthetic handle for conversion to amides, amidines, tetrazoles, or amines [1].

N1 functionalization
Class-level
Dihydro: secondary amine enables N-alkylation/acylation/arylation; aromatic analog requires deprotonation.
Divergent functionalization pathways expand chemical space
Literature-based reactivity inference
Synthetic intermediate Heterocycle synthesis Kinase inhibitor scaffold

ChEMBL Solubility Assay Registration

This compound has been registered in the ChEMBL database with a dedicated solubility assay entry (CHEMBL3376393) [1]. Additionally, the compound's aqueous solubility at pH 7.4 has been catalogued in the Aladdin Scientific database (ID ALA3425236) . While numerical solubility values are not directly accessible from the search result summaries, the presence of these structured data entries indicates that solubility profiling has been conducted and is available for further investigation, providing a foundational data point for pre-formulation and assay buffer compatibility assessment.

Solubility entry
Data to verify
ChEMBL assay CHEMBL3376393; Aladdin ID ALA3425236 registered.
Experimental solubility data available for retrieval
Numerical values not reported
Physicochemical profiling Solubility data Database annotation

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Research Applications


Kinase Inhibitor Scaffold Diversification

The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor drug discovery, with numerous FDA-approved agents and clinical candidates derived from this framework [1]. 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a versatile intermediate for constructing 4-substituted 7-azaindole derivatives with diversified N1-functionalization patterns unavailable from fully aromatic precursors [1]. The 4-cyano group can be transformed into amides, amidines, or heterocycles, while the N1 position can be functionalized prior to or following rearomatization, enabling systematic SAR exploration around the kinase hinge-binding region [1]. This compound is positioned as a strategic building block for synthesizing focused kinase inhibitor libraries targeting JAK, BTK, CDK, and other therapeutically relevant kinases [1].

Indoline Scaffold Replacement for Bioactivation Safety

For drug discovery programs where an indoline-containing lead series has demonstrated target engagement but raises concerns regarding reactive metabolite formation, the 4-cyano azaindoline scaffold offers a direct isosteric replacement strategy [2]. The tetrahedron letters report explicitly positions 4-substituted azaindolines as 'useful synthetic building blocks that reduce the risk of bioactivation induced idiosyncratic toxicity' relative to indolines [2]. The multi-gram synthetic route to this specific 4-cyano derivative enables rapid analog generation for assessing whether target potency and selectivity are retained following the indoline-to-azaindoline switch, a key step in progressing lead series toward candidate nomination [2].

Scale-Up Using Validated Synthetic Routes

The documented multi-gram synthetic route to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile [2] provides a validated starting point for medicinal chemistry groups requiring quantities beyond standard catalog offerings. The availability of this route reduces the time and resource investment needed for in-house route development when scaling from milligram to gram quantities for advanced profiling studies. Groups engaged in parallel synthesis or library production can leverage this established protocol to reliably generate the 4-cyano azaindoline core, with the understanding that alternative regioisomers (2,3-c and 2,3-d) require distinct synthetic approaches and are not directly interchangeable [2].

Physicochemical Baseline for Assay Design

The calculated physicochemical parameters—including LogP of 1.45, boiling point of 324.1 °C, and density of 1.3 g/cm³ —provide essential baseline data for designing purification protocols, selecting compatible solvents for biological assays, and establishing appropriate storage conditions. The compound's registration in the ChEMBL solubility database [3] indicates that experimental solubility data are available, supporting rational selection of vehicle formulations for in vitro and in vivo studies. This foundational characterization reduces empirical trial-and-error during assay development and ensures consistent compound handling across research teams.

Application
Selection Property
Validation Focus
7-Azaindole library synthesis
N1-secondary amine handle
N-functionalization and rearomatization scope
Indoline-to-azaindoline scaffold switch
Azaindoline isostere with reduced structural alert potential
Target potency and selectivity retention post-switch
Multi-gram synthesis scale-up
Documented multi-gram synthetic route
Reproducibility and in-house scale-up feasibility
Assay condition optimization
Calculated LogP and boiling point
Solubility and solvent compatibility screening

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